(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone

Medicinal Chemistry Neuroscience Procurement

Researchers synthesizing 3,3-disubstituted pyrrolidine analogs for CNS targets often face challenges in reliably sourcing the quaternary carbon scaffold. CAS 1257293-59-6 addresses this gap as a ready-to-use building block. - Purity: ≥95% (most frequent specification among major suppliers), suitable for parallel synthesis and SAR exploration. - Application: Facilitates structure-activity relationship studies around the critical quaternary center in amide-linked bicyclic systems. - Supply Chain: Multiple geographically diverse suppliers with stock availability for standard research quantities (mg to g scale).

Molecular Formula C10H18N2O
Molecular Weight 182.267
CAS No. 1257293-59-6
Cat. No. B582437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone
CAS1257293-59-6
Molecular FormulaC10H18N2O
Molecular Weight182.267
Structural Identifiers
SMILESCC1(CCNC1)C(=O)N2CCCC2
InChIInChI=1S/C10H18N2O/c1-10(4-5-11-8-10)9(13)12-6-2-3-7-12/h11H,2-8H2,1H3
InChIKeyXBDNOXALPIKRGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evidence Profile for (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone


The search for procureable, data-backed differentiation for the specified compound yielded insufficient authoritative evidence. (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone is a small molecule containing a 3,3-disubstituted pyrrolidine core linked via a carbonyl to a secondary pyrrolidine. Despite its structural membership in a class of compounds known for biological activity [1], a rigorous review of primary research, patent, and authoritative database sources failed to identify quantifiable, comparator-backed performance data for this specific CAS number, preventing the generation of a standard evidence guide.

Class context: 3,3-disubstituted pyrrolidine scaffold
Reported reuptake inhibitor class (serotonin / norepinephrine / dopamine)
Data status: No compound-specific public data
Selection must rely on internal characterization
Research fit: Exploratory SAR / tool compound context
Positioned as a novelty-driven scaffold; requires validation

Substitution Risk Analysis for (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone


In the absence of compound-specific data, a definitive substitution risk analysis is impossible. However, structural analogs suggest that substituting this compound is not trivial. The 3,3-disubstituted pyrrolidine motif is known to impart distinct pharmacological properties. A 2008 study demonstrated that a series of 3,3-disubstituted pyrrolidine analogs achieved low nanomolar potency as triple reuptake inhibitors, along with favorable microsomal stability and low drug-drug interaction potential [1]. This class-level evidence implies that the geminal methyl and carbonyl substitution pattern at the pyrrolidine 3-position plays a critical role in target engagement and metabolic profile, creating a strong rationale against generic substitution with simpler or differently substituted pyrrolidine analogs, even though specific data for CAS 1257293-59-6 is unavailable.

Geminal substitution pattern may critically impact target engagement
Class-level evidence suggests 3,3-disubstitution drives potency and selectivity
Simpler pyrrolidine analogs may shift pharmacological profile
Mono-substituted or unsubstituted pyrrolidines cannot be assumed interchangeable
Internal characterization required before substitution decisions
No public comparator data exists for this CAS number

Comparative Performance Data for (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone


No Quantitative Comparative Data

The analytical process to identify a valid, comparator-linked, quantitative differentiation for (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1257293-59-6) did not yield any qualifying data. No direct head-to-head comparison, cross-study comparable data, or class-level inference containing target-compound specific quantitative endpoints was found in primary research papers, patents, or authoritative databases that meets the evidence admission rules for this guide. Therefore, no valid quantitative evidence item can be constructed.

Public Data
Data to verify
No compound-specific quantitative comparator data identified
Procurement requires internal data review
Class-level inference only; see cited 3,3-disubstituted pyrrolidine analog study
Medicinal Chemistry Neuroscience Procurement

Application Scenarios for (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone


Triple Reuptake Inhibitor Scaffold Exploration

Given that highly analogous 3,3-disubstituted pyrrolidines have demonstrated potent triple reuptake inhibition (serotonin, norepinephrine, dopamine) with favorable in vitro ADME profiles [1], the target compound, as a novel member of this class, is mechanistically relevant for antidepressant and CNS drug discovery programs. However, its specific potency and selectivity remain uncharacterized in public literature, placing it as a high-risk, novelty-driven research tool.

Quaternary Carbon SAR Probe

The compound's key structural feature, a quaternary carbon center at the pyrrolidine 3-position, presents steric and conformational constraints absent in mono-substituted analogs. In the context of class-level evidence showing that 3,3-disubstitution is critical for stability and potency [1], this specific scaffold could serve as a tool to study structure-activity relationships (SAR) around quaternary centers in amide-linked bicyclic systems. This application remains speculative without confirmed activity data.

Building Block for Targeted Libraries

With a purity specification of 95% (as stated by commercial vendors), the compound is positioned as a building block for parallel synthesis. However, its procurement value over the more common 3,3-disubstituted pyrrolidine building blocks used in the same published series [1] cannot be quantified, as no comparative synthesis efficiency or diversity data exists. Its utility is therefore limited to exploration, not validated optimization.

Application
Selection Property
Validation Focus
CNS reuptake inhibitor scaffold exploration
Class-level reuptake inhibition context
Compound-specific potency and selectivity profiling
Quaternary carbon SAR probe
3,3-disubstitution steric constraint
Target engagement and metabolic stability profiling
Amide-linked bicyclic building block
Supplier-reported purity (95%)
Synthetic utility and diversity assessment
Quote Request

Request a Quote for (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.